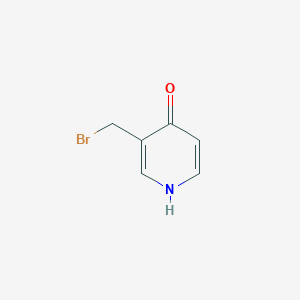
3-(Bromomethyl)pyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)pyridin-4-ol: is a halogenated heterocyclic compound with the molecular formula C6H6BrNO It is a derivative of pyridine, where a bromomethyl group is attached to the third carbon and a hydroxyl group is attached to the fourth carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Substitution Reactions: Another approach involves the substitution of a suitable leaving group (e.g., a halide) in a 3-methylpyridin-4-ol derivative with a bromine atom using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-(Bromomethyl)pyridin-4-ol can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can also undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Chemistry: 3-(Bromomethyl)pyridin-4-ol is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and ligands for coordination chemistry .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules and to develop new bioactive molecules .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)pyridin-4-ol involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .
Molecular Targets and Pathways:
Comparison with Similar Compounds
4-(Bromomethyl)pyridine: Similar structure but with the bromomethyl group at the fourth position instead of the third.
3-(Chloromethyl)pyridin-4-ol: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Hydroxymethyl)pyridin-4-ol: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness: 3-(Bromomethyl)pyridin-4-ol is unique due to the presence of both a bromomethyl and a hydroxyl group on the pyridine ring, which imparts distinct reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C6H6BrNO |
|---|---|
Molecular Weight |
188.02 g/mol |
IUPAC Name |
3-(bromomethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6BrNO/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,3H2,(H,8,9) |
InChI Key |
DOSZCSBGRVJXPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C(C1=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















